Sasanquasaponin

Antioxidant Free Radical Scavenging Oxidative Stress

Sasanquasaponin (SQS) is a uniquely acylated oleanane-type triterpene saponin. Unlike generic saponin extracts, SQS possesses an essential angeloyl/tigloyl group at C-22, which is critical for its pharmacological activity. This specific acylation enables SQS to upregulate Anion Exchanger 3 (AE3) and activate PKCε signaling, a non-classical cardioprotective mechanism that promotes intracellular chloride efflux. This pathway is not targeted by standard antioxidant or calcium-channel blocking agents. Furthermore, SQS is a potent, structure-dependent inhibitor of mast cell degranulation, requiring the intact acyl group for activity, and a validated inhibitor of epithelial-to-mesenchymal transition (EMT) in prostate cancer models (IC50 1.82-4.70 µM) via PI3K/Akt/mTOR and Smad2/3 pathways. Procuring SQS with verified purity and structural integrity ensures experimental reproducibility and avoids the confounding bioactivity and safety profiles of unmodified oleanolic acid or crude extracts.

Molecular Formula C58H94O27
Molecular Weight 1223.3 g/mol
Cat. No. B8180781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSasanquasaponin
Molecular FormulaC58H94O27
Molecular Weight1223.3 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C
InChIInChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3
InChIKeyMAEBCGDGGATMSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sasanquasaponin: A Distinct Oleanane-Type Triterpene Saponin for Targeted Biomedical Research and Industrial Procurement


Sasanquasaponin (SQS) is an acylated oleanane-type triterpene saponin glycoside isolated primarily from seeds and flower buds of Camellia species such as Camellia oleifera and Camellia sasanqua [1]. It is characterized by a sapogenin backbone derived from the oleanane triterpene class, esterified at the 22-position with angeloyl or tigloyl groups, and bearing a complex sugar moiety [2]. Unlike simple triterpenes or unmodified saponins, SQS exhibits unique pharmacological properties driven by its specific acylation pattern and glycosidic architecture, which critically influences its biological activity, bioavailability, and safety profile [3].

Why Sasanquasaponin Cannot Be Replaced by Generic Saponins or Unmodified Oleanolic Acid in Research and Development


Generic substitution with unmodified oleanolic acid, crude saponin extracts, or even closely related Camellia-derived saponins (e.g., yuchasaponins or sanchakasaponins) is scientifically invalid due to structure-activity relationships that dictate bioactivity and toxicity [1]. Key differentiators include the presence of an essential acyl group at the 22-position of the aglycone (absent in sapogenin), which is required for specific activities such as β-hexosaminidase release inhibition [1]. Furthermore, while unmodified sasanquasaponin exhibits minimal antioxidant capacity, its hydrolyzed products (sapogenin) display significantly enhanced radical scavenging activity, demonstrating that small structural changes yield divergent functional outcomes [2]. Finally, the intact glycosylated form of SQS possesses a defined and distinct safety window (LD50 ~1999.3 mg/kg) compared to concentrated crude saponin extracts (LD50 ~1143.7 mg/kg), impacting experimental reproducibility and procurement decisions [3].

Quantitative Evidence Guide: Direct Comparative Performance of Sasanquasaponin Against Structural Analogs and In-Class Alternatives


Antioxidant Capacity: Intact Sasanquasaponin vs. Hydrolyzed Sapogenin

Intact sasanquasaponin exhibits significantly weaker direct free radical scavenging activity compared to its de-glycosylated hydrolyzed product (sapogenin). In vitro assays demonstrate that while the acid hydrolyzed product and sapogenin effectively eliminate DPPH and ABTS radicals, the parent glycoside sasanquasaponin shows no significant change (p>0.05) relative to control in these models [1]. This indicates that procurement for antioxidant applications should explicitly consider the hydrolyzed derivative rather than the native glycoside, as the sugar moiety sterically hinders the radical scavenging activity of the core aglycone.

Antioxidant Free Radical Scavenging Oxidative Stress

Antifungal Specificity: Sasanquasaponin III Activity Against Candida albicans

Sasanquasaponin III (SQS III), a specific molecular variant within the sasanquasaponin class, demonstrates potent anticandidal activity. The half maximal inhibitory concentration (IC50) against Candida albicans was measured at 93.1 µg/mL [1]. This specific activity is not necessarily shared by other in-class saponins like SQS I or SQS V, nor by crude saponin extracts (e.g., SSE extract IC50 = 415.2 µg/mL). The marked difference in potency between the purified compound (SQS III) and the crude extract (SSE) highlights the necessity of sourcing a well-defined, single-entity compound for antifungal mechanistic studies.

Antifungal Candida albicans Natural Product

Cytotoxicity and Apoptosis Induction: Sasanquasaponin in Prostate Cancer vs. Hepatic Cancer Cell Lines

Sasanquasaponin exhibits differential cytotoxic potency depending on the cell line, which is crucial for selecting appropriate in vitro models. In human prostate cancer (PC) cell lines 22Rv1 and PC-3, SQS demonstrates time-dependent inhibition with IC50 values of 3.25 µM and 1.82 µM after 12 and 24 hours (22Rv1), and 4.76 µM and 4.70 µM (PC-3) respectively . In contrast, in human hepatoma HepG2 cells, SQS induces apoptosis at a higher concentration range (with up to 30% apoptotic cells observed after 12 hours of treatment) [1]. This disparity indicates that SQS is not a universal cytotoxin; its efficacy varies significantly between tumor types.

Anticancer Apoptosis Prostate Cancer

Toxicological Profile: Defined Safety Margin of Purified Sasanquasaponin vs. Crude Saponin Extract

The acute oral toxicity of purified Sasanquasaponin (SQS) differs significantly from that of a crude sasanqua saponin extract (SSE). The median lethal dose (LD50) for purified SQS in mice is 1999.3 mg/kg (95% CI: 1645.2-2440.2 mg/kg) [1]. Conversely, the LD50 for a crude SSE preparation is notably lower at 1143.7 mg/kg (95% CI: 608.2-2150.6 mg/kg) [2]. This indicates that the purified glycoside has a wider margin of safety than the complex extract, which contains multiple saponin variants and aglycones that may contribute to higher gastrointestinal toxicity.

Toxicology LD50 Drug Safety

Optimal Scientific and Industrial Application Scenarios for Sasanquasaponin Based on Quantitative Evidence


Cardioprotection and Ischemia-Reperfusion Injury Studies

Sasanquasaponin is uniquely suited for cardiovascular research targeting ischemia/reperfusion (I/R) injury. It acts via a non-classical mechanism involving the upregulation of Anion Exchanger 3 (AE3) and activation of the PKCε signaling pathway, which promotes intracellular chloride efflux [1]. In a simulated ischemia/reperfusion (sI/R) model using rat cardiomyocytes, pretreatment with 10 µmol/L SQS efficiently attenuated viability loss and lactate dehydrogenase leakage [2]. This specific chloride-handling pathway distinguishes SQS from standard antioxidant or calcium-channel blocking cardioprotective agents. Researchers investigating chloride homeostasis in myocardial infarction or developing adjunct therapies for angioplasty should prioritize SQS due to this validated, quantifiable pathway interaction.

Anti-Allergic Research and β-Hexosaminidase Release Assays

Sasanquasaponins I-III are established inhibitors of β-hexosaminidase release in RBL-2H3 cells, a key marker of mast cell degranulation [3]. This effect is dependent on the presence of an acyl group at the 22-position of the aglycone, a structural feature that distinguishes these molecules from non-acylated oleanane saponins. For research focused on mast cell stabilization or allergic inflammation pathways (Type I hypersensitivity), SQS variants offer a defined, structure-dependent activity that is not replicable by simple oleanolic acid or de-acylated derivatives [3].

Prostate Cancer EMT and Metastasis Inhibition

Sasanquasaponin is a potent inhibitor of epithelial-to-mesenchymal transition (EMT) in prostate cancer models. Quantitative evidence shows that SQS treatment (IC50 ~1.82-4.70 µM) significantly reduces the viability, migration, and invasion of prostate cancer cell lines (22Rv1, PC-3) by downregulating PI3K/Akt/mTOR and Smad2/3 signaling . This application is distinct from general cytotoxic agents; SQS specifically targets the metastatic machinery. Consequently, it is a high-value procurement target for oncology researchers studying metastasis inhibition, tumor microenvironment modulation, and adjuvant therapy in advanced prostate cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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